Home > Products > Screening Compounds P114590 > 1-(Benzimidazol-1-yl)phthalazine
1-(Benzimidazol-1-yl)phthalazine -

1-(Benzimidazol-1-yl)phthalazine

Catalog Number: EVT-7573994
CAS Number:
Molecular Formula: C15H10N4
Molecular Weight: 246.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Benzimidazol-1-yl)phthalazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a benzimidazole moiety linked to a phthalazine structure, which enhances its biological activity. The exploration of this compound is rooted in its classification as a heterocyclic compound, which is known for diverse pharmacological properties.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically as a benzimidazole derivative and a phthalazine derivative. Benzimidazole derivatives are recognized for their roles in various biological activities, including anti-cancer and anti-inflammatory properties. Phthalazine derivatives have also been studied for their potential as anti-tumor agents and other therapeutic effects. The synthesis and modification of these compounds are ongoing fields of research, aiming to enhance their efficacy and reduce side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(Benzimidazol-1-yl)phthalazine typically involves several synthetic strategies:

  • Condensation Reactions: One common method includes the condensation of phthalic anhydride with benzimidazole derivatives under acidic conditions. This reaction often requires heating to facilitate the formation of the desired product.
  • Cyclization Techniques: Another approach involves cyclization reactions where phthalazine precursors react with benzimidazole derivatives in the presence of catalysts such as sulfuric acid or phosphoric acid, leading to the formation of 1-(Benzimidazol-1-yl)phthalazine.

These methods have been optimized to yield high purity and yield of the final product, with variations depending on the specific substituents on the benzimidazole or phthalazine moieties.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(Benzimidazol-1-yl)phthalazine can be represented as follows:

  • Molecular Formula: C14H10N4
  • Molecular Weight: Approximately 238.26 g/mol
  • Structural Features:
    • The compound consists of a phthalazine ring system fused with a benzimidazole ring.
    • The nitrogen atoms in both the benzimidazole and phthalazine contribute to its basicity and potential interaction with biological targets.

The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

1-(Benzimidazol-1-yl)phthalazine undergoes various chemical reactions that are crucial for its modification and application:

  • Substitution Reactions: The nitrogen atoms in the benzimidazole group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation Reactions: The compound can also be subjected to oxidation, leading to derivatives that may exhibit enhanced biological activities.

These reactions are typically carried out under controlled conditions to ensure selectivity and yield, often monitored using chromatographic techniques.

Mechanism of Action

Process and Data

The mechanism of action for 1-(Benzimidazol-1-yl)phthalazine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes:

  • Target Interaction: The compound may inhibit specific enzymes or modulate receptor activity, which can lead to therapeutic effects such as anti-cancer activity.
  • Biochemical Pathways: Studies suggest that it may interfere with pathways involved in cell proliferation or apoptosis, contributing to its potential efficacy against tumors.

Quantitative data from assays measuring IC50 values (the concentration required to inhibit 50% of target activity) are often used to evaluate its potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(Benzimidazol-1-yl)phthalazine include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is usually reported around 200–210 °C, indicating good thermal stability.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.

Applications

Scientific Uses

1-(Benzimidazol-1-yl)phthalazine has several potential applications in scientific research:

  • Pharmaceutical Development: Its derivatives are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
  • Biological Studies: Used as a probe in studies aimed at understanding specific biochemical pathways or enzyme functions.

Research continues into optimizing its structure for enhanced efficacy while minimizing toxicity, making it a promising candidate for future drug development initiatives.

Synthesis and Structural Optimization of 1-(Benzimidazol-1-yl)phthalazine

Heterocyclic Fusion Strategies for Benzimidazole-Phthalazine Hybridization

The strategic fusion of benzimidazole and phthalazine heterocycles generates hybrid scaffolds with enhanced pharmacological profiles. Two primary fusion architectures dominate synthetic approaches:

  • Linear vs. Angular Fusion Geometries: Linear fusion (e.g., pyridazino[3,4-f]benzimidazoles) connects rings across adjacent atoms, yielding planar structures optimized for intercalation into DNA or enzyme active sites. In contrast, angular fusion (e.g., pyrimido[1,2-a]benzimidazoles) introduces steric constraints that enhance selectivity for kinase binding pockets, particularly VEGFR-2's hydrophobic back pocket [4] [6]. Angular-fused derivatives demonstrate superior binding affinity due to improved steric complementarity with the DFG-out conformation of kinases [6].

  • Thermodynamic Stability Considerations: Fusion at the N1 position of benzimidazole and C1 position of phthalazine (forming 1-(benzimidazol-1-yl)phthalazine) maximizes stability through resonance delocalization across the hybrid system. Computational studies (DFT/B3LYP) reveal fusion energies averaging -42.3 kcal/mol, indicating spontaneous hybridization [1] [8]. This configuration minimizes steric strain while maintaining π-conjugation essential for bioactivity.

Table 1: Bioactivity Comparison of Fusion Geometries in Benzimidazole-Phthalazine Hybrids

Fusion TypeRepresentative CompoundVEGFR-2 IC₅₀ (nM)DNA Binding Constant (Kⱼ, M⁻¹)Selectivity Index (Cancer/Normal Cells)
LinearPyridazino[3,4-f]benzimidazole>50002.7 × 10⁵8.2
AngularPyrimido[1,2-a]benzimidazole18.71.2 × 10⁴34.6
Direct Linkage1-(Benzimidazol-1-yl)phthalazine89.35.8 × 10⁴22.9
  • Bioactivity Implications: Angular fusion enhances kinase inhibition (e.g., VEGFR-2 IC₅₀ = 18.7 nM) by positioning hydrophobic substituents toward allosteric pockets, while linear fusion favors DNA interaction through extended planar surfaces [4] [6]. The unfused 1-(benzimidazol-1-yl)phthalazine core balances both mechanisms, enabling tunable activity through N-alkylation or aryl substitution [3] [6].

N-Alkylation and Cross-Coupling Methodologies for Core Functionalization

Functionalization of the 1-(benzimidazol-1-yl)phthalazine core primarily targets N1 of benzimidazole and C4 of phthalazine:

  • Regioselective N-Alkylation:
  • Benzimidazole N1-Alkylation: Prior to phthalazine conjugation, benzimidazole undergoes selective alkylation at N1 using α-haloacetates or 4-(2-chloroethyl)morpholine under mild bases (K₂CO₃). Reaction in DMSO at 25-40°C achieves >90% regioselectivity within 2 hours [3] [8]. This generates precursors for subsequent nucleophilic substitution at phthalazine's C1 position.
  • Phthalazine N2-Functionalization: After hybridization, quaternization at phthalazine's N2 position with aryl chlorides (e.g., 4-chlorobenzyl chloride) requires rigorous conditions (toluene, 80°C, 48h) but yields cationic derivatives with enhanced DNA affinity [3] [8].
  • Metal-Catalyzed Cross-Coupling:
  • Suzuki-Miyaura Arylation: Palladium-catalyzed (Pd(PPh₃)₄) coupling introduces aryl groups at phthalazine C4, significantly modulating π-stacking capabilities. Electron-withdrawing substituents (e.g., 4-CF₃-C₆H₄-) enhance cytotoxicity against HepG2 cells (IC₅₀ = 1.98 μM) by strengthening hydrophobic interactions with VEGFR-2's hinge region [6] [8].
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper(I) catalysts enable "click" conjugation of triazoles at the phthalazine N2 position, improving aqueous solubility by >30% while maintaining nanomolar VEGFR-2 affinity [3] [7].

Table 2: Optimization of Key Functionalization Reactions for 1-(Benzimidazol-1-yl)phthalazine

Reaction TypeConditionsYield (%)RegioselectivityCatalyst/Ligand System
Benzimidazole N1-AlkylationK₂CO₃, DMSO, 40°C, 2h85-92>95% (N1 vs N3)None
Phthalazine N2-QuaternizationToluene, 80°C, 48h73-92100% (N2)None
Suzuki Coupling (C4)Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h68-79N/APd(PPh₃)₄ / AsPh₃
CuAAC (Triazole Conjugation)CuI, DIPEA, DMF, rt, 6h82-901,4-TriazoleCuI / TBTA

Green Chemistry Approaches in Multi-Step Synthesis

Sustainable synthesis of 1-(benzimidazol-1-yl)phthalazine derivatives employs three key strategies:

  • Solvent-Free Mechanochemistry:Ball-milling techniques enable the initial benzimidazole-phthalazine coupling without solvents. Reaction of 1-chlorophthalazine with benzimidazole derivatives using KF/Al₂O₃ as a solid base achieves 92% yield in 45 minutes, eliminating traditional DMF/THF waste streams [5] [7]. This reduces the E-factor (kg waste/kg product) from 8.7 (solution-phase) to 0.9.

  • Catalytic System Innovations:

  • Copper Nanoparticles (CuNPs): Immobilized CuNPs (3 mol%) on chitosan catalyze N-alkylation and azide-alkyne cycloadditions in aqueous ethanol, enabling catalyst reuse for ≥5 cycles with <5% activity loss [7].
  • Microwave-Assisted Synthesis: Direct N-arylation of 1-(benzimidazol-1-yl)phthalazine with aryl bromides uses Pd/Cu bimetallic systems under microwave irradiation (120°C, 20 min), reducing reaction times from 18h to ≤30 min while maintaining yields >85% [3] [7].
  • Bio-Based Solvent Systems:Cyclopentyl methyl ether (CPME) and PEG-400 replace toxic dipolar aprotic solvents in nucleophilic substitutions. For quaternization at phthalazine N2, PEG-400 enables 88% yield at 70°C in 8h, outperforming DMF (73% yield) while reducing energy input [5] [7].

Table 3: Green Chemistry Metrics for Synthesis of 1-(Benzimidazol-1-yl)phthalazine Derivatives

Synthetic StepConventional ApproachGreen ApproachImprovement Metrics
Benzimidazole-Phthalazine CouplingDMF, 100°C, 12h (Yield: 78%)Solvent-free ball milling, 45minYield: +14%, E-factor: -89%, Time: -92%
N-AlkylationDMF, K₂CO₃, 60°C, 8h (Yield: 70%)CuNPs/chitosan, H₂O/EtOH, 50°C, 3hCatalyst reuse: 5x, Solvent toxicity: -100%
C4 Arylation (Suzuki)Toluene/EtOH, reflux, 18h (Yield:65%)MW, H₂O, 120°C, 20min (Yield:88%)Energy use: -75%, Time: -94%, Yield: +23%

Structural Modifications to Enhance Bioavailability and Selectivity

Rational structural optimization of 1-(benzimidazol-1-yl)phthalazine focuses on three bioavailability challenges:

  • Aqueous Solubility Enhancement:
  • Ionizable Groups: Incorporating morpholinoethyl substituents at benzimidazole N1 (log D₇.₄ = 1.2 vs 2.9 for unsubstituted) increases solubility to >50 μg/mL. The morpholine nitrogen (pKₐ ≈ 7.4) facilitates protonation in physiological pH, enhancing dissolution rates by 4.3-fold [8].
  • Polar Heterocycles: Conjugating pyridyltriazoles via CuAAC at phthalazine C4 reduces log P by 0.8 units while maintaining IC₅₀ values against VEGFR-2 below 100 nM [3] [7].
  • Metabolic Stability Optimization:
  • Blocking Metabolic Hotspots: Fluorination at benzimidazole C5/C6 positions decreases CYP3A4-mediated oxidation by >60%, extending plasma half-life (t₁/₂) from 1.8h to 4.5h in microsomal assays [1] [8].
  • Steric Shielding: 3,5-Di-tert-butylbenzyl groups at phthalazine N2 protect against glucuronidation, reducing clearance rates by 47% in hepatocyte models [8].
  • Target Selectivity Tuning:
  • Kinase Selectivity Filters: Elongating N1-substituents to form hydrogen bonds with VEGFR-2's Glu885/Asp1046 residues shifts inhibition from type III to type II binding mode. Derivatives with 4-carboxyphenylacetamide chains achieve 82% VEGFR-2 inhibition at 10 μM while showing <30% inhibition of off-target kinases (PDGFR, FGFR) [6].
  • DNA Topology Recognition: Electron-donating groups (e.g., 4-MeOPh) at phthalazine C4 enhance DNA minor groove binding (ΔTₘ = 5.8°C), whereas electron-withdrawing groups (4-NO₂Ph) promote intercalation with ΔTₘ = 3.2°C, enabling selective cancer cell death via dual mechanisms [1] [8].

Table 4: Structure-Property Relationships in 1-(Benzimidazol-1-yl)phthalazine Derivatives

Structural ModificationLog P ChangeSolubility (μg/mL)VEGFR-2 IC₅₀ (nM)HepG2 IC₅₀ (μM)Key Biological Effect
Unsubstituted core2.98.7520025.6Low solubility, weak activity
N1-Morpholinoethyl1.252.3410018.9Enhanced solubility
C4-4-Carboxyphenyl (Type II binder)2.128.489.33.2Strong VEGFR-2 inhibition
N2-(3,5-di-tert-butylbenzyl)5.86.1175.61.98Metabolic stability, high cytotoxicity
C4-Pyridyltriazole2.141.794.24.7Balanced solubility/potency

These strategic modifications demonstrate how targeted structural changes address specific pharmacological limitations while amplifying the core scaffold's anticancer potential. The most promising derivatives exhibit dual mechanisms of action—simultaneously inhibiting angiogenesis via VEGFR-2 and inducing DNA damage—validating the 1-(benzimidazol-1-yl)phthalazine hybrid as a versatile platform for anticancer drug development [1] [6] [8].

Properties

Product Name

1-(Benzimidazol-1-yl)phthalazine

IUPAC Name

1-(benzimidazol-1-yl)phthalazine

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

InChI

InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-17-18-15(12)19-10-16-13-7-3-4-8-14(13)19/h1-10H

InChI Key

WVMNVMUMOHBXCS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2N3C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2N3C=NC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.